4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine
Overview
Description
4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine typically involves multiple steps, starting with the preparation of the fluorinated phenyl and naphthalene intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine involves its interaction with specific molecular targets. The presence of multiple fluorine atoms and the nitro group can influence its binding affinity and reactivity with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A fluorinated building block used in similar applications.
4-Nitro-3-(trifluoromethyl)aniline: Another compound with a nitro and trifluoromethyl group, used in various chemical syntheses.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: A related compound used in organic synthesis.
Uniqueness
4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine is unique due to its combination of a naphthalene core with multiple fluorine atoms and a nitro group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where stability, reactivity, and unique interactions are required.
Properties
IUPAC Name |
4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F7N2O2/c18-12-11(17(22,23)24)13(19)15(21)16(14(12)20)25-9-5-6-10(26(27)28)8-4-2-1-3-7(8)9/h1-6,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSHWJOKGOXCSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F7N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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